Acid-PEG9-t-butyl ester
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Overview
Description
Acid-PEG9-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. The compound is characterized by its PEG chain, which enhances solubility and biocompatibility, and a t-butyl ester group that can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG9-t-butyl ester typically involves the esterification of a PEG chain with a t-butyl ester group. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out under mild conditions, often in dichloromethane (DCM) or dimethylformamide (DMF) as solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The scalability of the reaction is facilitated by the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Acid-PEG9-t-butyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Transesterification: Exchange of ester groups between molecules.
Deprotection: Removal of the t-butyl ester group under acidic conditions to yield the free acid.
Common Reagents and Conditions:
Esterification: DCC, DMAP, DCM, DMF.
Transesterification: Sodium t-butoxide, lithium t-butoxide.
Deprotection: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid.
Major Products:
Esterification: Formation of this compound.
Transesterification: Formation of new esters with different alcohol groups.
Deprotection: Formation of the free acid form of the compound.
Scientific Research Applications
Acid-PEG9-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins.
Biology: Facilitates the study of protein degradation pathways and the development of new therapeutic strategies.
Medicine: Potential use in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders.
Industry: Employed in the production of advanced drug delivery systems and targeted therapeutics
Mechanism of Action
The mechanism of action of Acid-PEG9-t-butyl ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG chain enhances the solubility and stability of the PROTAC molecule, while the t-butyl ester group can be deprotected to yield the active form of the compound .
Comparison with Similar Compounds
Hydroxy-PEG9-t-butyl ester: Contains a hydroxyl group instead of a carboxyl group, used for further derivatization.
Amino-PEG9-t-butyl ester: Contains an amino group, used in the synthesis of drugs and drug delivery systems.
Bis-PEG9-t-butyl ester: Contains two PEG chains, used in the design of advanced drug delivery systems.
Uniqueness: Acid-PEG9-t-butyl ester is unique due to its specific role as a PROTAC linker, facilitating the selective degradation of target proteins. Its PEG chain enhances solubility and biocompatibility, while the t-butyl ester group allows for controlled deprotection and activation of the compound .
Properties
Molecular Formula |
C26H50O13 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H50O13/c1-26(2,3)39-25(29)5-7-31-9-11-33-13-15-35-17-19-37-21-23-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-24(27)28/h4-23H2,1-3H3,(H,27,28) |
InChI Key |
PFVZSRZLXIYZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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